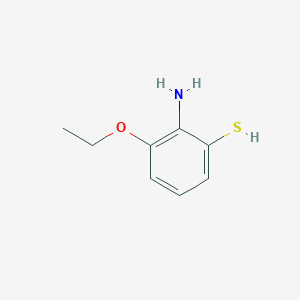

2-Amino-3-ethoxybenzenethiol

Description

Contextualization within Organosulfur Chemistry

Organosulfur chemistry is a broad field that studies the properties, synthesis, and reactions of organic compounds containing sulfur. mdpi.com These compounds are ubiquitous in nature, found in essential amino acids like cysteine and methionine, vitamins such as biotin (B1667282) and thiamine, and life-saving antibiotics like penicillin. mdpi.comijcrt.org In the realm of synthetic chemistry, organosulfur compounds, including benzenethiols, are valued for their unique reactivity. ijcrt.org The thiol group is the sulfur analog of an alcohol's hydroxyl group and participates in a distinct set of chemical transformations, making it a valuable functional group for constructing more complex molecules. researchgate.netchemsrc.comacs.org The study of these compounds is crucial for developing new synthetic methodologies and for understanding their roles in biological and material sciences. chemsrc.com

Importance of Amino- and Ethoxy-Substituted Aromatic Systems in Chemical Research

The specific substituents on a benzene (B151609) ring profoundly influence its chemical properties. In 2-Amino-3-ethoxybenzenethiol, the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups play a critical role in dictating the molecule's reactivity.

Both the amino and ethoxy groups are classified as activating groups in the context of electrophilic aromatic substitution. nih.govnih.gov They are electron-donating groups, meaning they increase the electron density of the aromatic ring through resonance and inductive effects. nih.govcaymanchem.com This enhanced nucleophilicity makes the ring more susceptible to attack by electrophiles compared to unsubstituted benzene. caymanchem.comgoogle.com

The presence of these groups also directs the position of incoming substituents. As strong ortho-, para-directors, they guide further substitution to the positions adjacent (ortho) and opposite (para) to themselves. nih.gov In a molecule like this compound, the interplay between these two activating groups creates a unique electronic environment that can be harnessed for the regioselective synthesis of complex heterocyclic systems and other fine chemicals. nih.gov

Historical Developments in Research on Aminobenzenethiols

The synthesis of aminobenzenethiols has been a subject of chemical investigation for over a century, with several classical methods being developed. One of the earliest and most notable is the Herz reaction , first reported by Richard Herz in the early 20th century. ijcrt.orgacs.org This reaction typically involves treating an aniline (B41778) (an amino-benzene) with disulfur (B1233692) dichloride (S₂Cl₂) to form a thiazathiolium salt, known as a Herz compound. mdpi.comijcrt.org Subsequent hydrolysis of this intermediate yields the desired o-aminobenzenethiol. ijcrt.org

However, the Herz reaction has known limitations. A significant issue is the frequent, and often unavoidable, chlorination of the aromatic ring at the position para to the amino group, especially if that position is unsubstituted. ijcrt.orgacs.org For instance, attempts to prepare o-aminobenzenethiol from aniline itself predominantly yield 2-amino-5-chlorobenzenethiol. ijcrt.orgacs.org To achieve a specific substitution pattern, the para-position on the starting aniline must often be occupied by a group that is stable to the reaction conditions and not easily replaced by chlorine, such as an ethoxy, methoxy, or methyl group. ijcrt.orgacs.org

An alternative and often more versatile method for preparing specific isomers of aminobenzenethiols involves the synthesis and subsequent cleavage of a 2-aminobenzothiazole (B30445) intermediate. ijcrt.orgrsc.org This multi-step process typically starts with the thiocyanation of a substituted aniline to form a thiocyanate, which then cyclizes to the corresponding 2-aminobenzothiazole. ijcrt.org The final step is the hydrolytic cleavage of the thiazole (B1198619) ring, usually with a strong base like potassium hydroxide, to afford the target aminobenzenethiol. ijcrt.orgrsc.org This approach offers better control over the final product's structure and has been successfully used to synthesize various isomers, including 2-amino-5-ethoxybenzenethiol. ijcrt.org These historical methods form the foundation for the synthesis of complex aminobenzenethiols used in modern chemical research, including as precursors for pharmaceuticals and functional materials. chemrevlett.comopenmedicinalchemistryjournal.commdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 91074-49-6 | chemsrc.com |

| Molecular Formula | C₈H₁₁NOS | chemsrc.com |

| Molecular Weight | 169.24 g/mol | Calculated |

| Melting Point | Data not available in published literature | |

| Boiling Point | Data not available in published literature | |

| Density | Data not available in published literature |

Table 2: Expected Spectroscopic Features for this compound

This table describes the predicted signals based on the compound's structure, not experimental data.

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Ethyl Protons (-OCH₂CH₃) | ~1.4 ppm (triplet, 3H), ~4.1 ppm (quartet, 2H) |

| Aromatic Protons | ~6.6-7.2 ppm (multiplets, 3H) | |

| Amino Protons (-NH₂) | Broad singlet, variable shift | |

| Thiol Proton (-SH) | Broad singlet, variable shift | |

| ¹³C NMR | Ethyl Carbons (-OCH₂CH₃) | ~15 ppm (CH₃), ~64 ppm (CH₂) |

| Aromatic Carbons | ~110-150 ppm (6 signals) | |

| IR Spectroscopy | N-H Stretch (Amino) | ~3300-3500 cm⁻¹ (two bands) |

| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | |

| C-H Stretch (Aliphatic) | ~2850-2980 cm⁻¹ | |

| S-H Stretch (Thiol) | ~2550-2600 cm⁻¹ (weak) | |

| C=C Stretch (Aromatic) | ~1450-1600 cm⁻¹ | |

| C-O Stretch (Ether) | ~1200-1260 cm⁻¹ |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NOS |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

2-amino-3-ethoxybenzenethiol |

InChI |

InChI=1S/C8H11NOS/c1-2-10-6-4-3-5-7(11)8(6)9/h3-5,11H,2,9H2,1H3 |

InChI Key |

FAHVYXCAYATAES-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC=C1)S)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 3 Ethoxybenzenethiol and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into a sequence of simpler precursor structures. ias.ac.inairitilibrary.com For 2-Amino-3-ethoxybenzenethiol, the analysis begins by identifying the key functional groups—amino (-NH2), ethoxy (-OCH2CH3), and thiol (-SH)—and considering the disconnections of the bonds connecting them to the benzene (B151609) ring. scripps.edu

The primary strategic disconnections for the this compound skeleton are:

C-S Bond Disconnection: This is a common strategy for thiols. amazonaws.com It suggests a precursor with a functional group that can be converted into a thiol, such as a diazonium salt reacting with a sulfur source or the hydrolysis of a thiazathiolium chloride (a Herz compound intermediate). ijcrt.org

C-N Bond Disconnection: This leads back to a precursor where the amino group can be introduced, most commonly via the reduction of a nitro group (-NO2). The functional group interconversion (FGI) of a nitro group to an amino group is a reliable and widely used transformation. ias.ac.in

C-O Bond Disconnection: This disconnection points to a precursor phenol (B47542) which can be etherified to introduce the ethoxy group, typically via a Williamson ether synthesis.

Based on these disconnections, a plausible retrosynthetic tree can be constructed. A logical approach involves installing the directing groups in a strategic order. For instance, starting with 2-ethoxyaniline, one could introduce the thiol group. Alternatively, starting with an ethoxy-substituted nitrobenzene, the nitro group could be reduced after the introduction of a sulfur-containing functionality. The choice of disconnection guides the forward synthesis plan, aiming for efficiency and high yields. airitilibrary.comamazonaws.com

Multi-step Synthetic Pathways and Optimization

Following the retrosynthetic blueprint, several multi-step pathways can be devised. The optimization of these routes involves careful selection of reagents, reaction conditions, and the sequence of steps to manage chemoselectivity and maximize yield.

Electrophilic and Nucleophilic Substitution Strategies

The construction of the substituted benzene core of this compound relies heavily on aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): This class of reactions is fundamental for introducing substituents onto the benzene ring. masterorganicchemistry.com A common pathway could begin with phenetole (B1680304) (ethoxybenzene). The ethoxy group is an ortho-, para-director. Nitration of phenetole would yield a mixture of 2-ethoxynitrobenzene and 4-ethoxynitrobenzene.

Pathway A: Nitration-first approach

Nitration: Phenetole is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group. The ortho-isomer, 2-ethoxynitrobenzene, is the desired starting point for the target molecule.

Sulfonation/Chlorosulfonation: A sulfur-containing group must be introduced meta to the nitro group and ortho to the ethoxy group. This is challenging due to directing group conflicts.

Reduction: The nitro group is subsequently reduced to an amine.

Nucleophilic Aromatic Substitution (SNAr): This mechanism involves a nucleophile attacking an electron-deficient aromatic ring, typically one bearing strong electron-withdrawing groups and a good leaving group. libretexts.orgnih.gov

Pathway B: Substitution-first approach

Start with a precursor like 2,3-dichloronitrobenzene.

Nucleophilic Substitution: The chlorine at the 3-position can be substituted by an ethoxide nucleophile (e.g., from sodium ethoxide). The nitro group activates the ring for this substitution.

The second chlorine can then be converted to a thiol group, followed by reduction of the nitro group.

Thiol and Amino Group Introduction and Functionalization

The introduction of the key amino and thiol groups requires specific and reliable chemical transformations.

Amino Group Introduction: The most prevalent method for introducing an aromatic amino group is through the reduction of a nitro group. This transformation is highly efficient and can be achieved with a variety of reagents.

| Reagent/Method | Conditions | Advantages |

| Metal/Acid | Sn/HCl, Fe/HCl, or Zn/CH₃COOH | Cost-effective, widely used |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Clean reaction, high yield |

| Sodium Hydrosulfite | Na₂S₂O₄, aqueous solution | Mild conditions, good for sensitive substrates |

Thiol Group Introduction: Several methods exist for the synthesis of aromatic thiols. britannica.com

Herz Reaction: This method involves treating an aniline (B41778) derivative (like 2-ethoxyaniline) with sulfur monochloride (S₂Cl₂) to form a 1,2,3-benzodithiazolium chloride (Herz compound). ijcrt.org Subsequent hydrolysis yields the corresponding 2-aminobenzenethiol. This method is particularly useful as it introduces the thiol group ortho to the amino group. For this to work, the para-position of the arylamine should be occupied by a group that is not easily substituted by chlorine, such as an ethoxy group. ijcrt.org

From Diazonium Salts: An aromatic amine can be converted to a diazonium salt, which is then reacted with a sulfur nucleophile like potassium ethyl xanthate, followed by hydrolysis.

Reduction of Sulfonyl Chlorides: An aromatic ring can be chlorosulfonated, and the resulting sulfonyl chloride can be reduced to the thiol using a strong reducing agent like zinc and acid.

Newman-Kwart Rearrangement: A phenol can be converted to an O-aryl thiocarbamate, which upon heating, rearranges to the S-aryl thiocarbamate. Hydrolysis of this intermediate yields the aromatic thiol. This method is advantageous for converting phenols to thiophenols. google.com

Green Chemistry Approaches in Synthesis

Incorporating green chemistry principles is crucial for developing sustainable synthetic routes. jddhs.com This involves using less hazardous solvents, reducing energy consumption, and improving atom economy. mdpi.com

Alternative Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO₂ can significantly reduce environmental impact. mdpi.com Some reactions can even be performed under solvent-free conditions. nih.gov

Catalysis: Using catalysts, especially biocatalysts or recyclable heterogeneous catalysts, minimizes waste compared to stoichiometric reagents. mdpi.com For instance, catalytic hydrogenation for nitro group reduction is a greener alternative to metal/acid reductions.

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.comnih.gov This technique has been successfully applied to the synthesis of benzothiazole (B30560) derivatives, which are closely related to the target compound. nih.gov

Renewable Feedstocks: While not always directly applicable to this specific molecule, green chemistry encourages sourcing starting materials from renewable biomass where possible. For example, some phenols can be derived from lignin, a component of lignocellulosic biomass. digitellinc.com

Novel Catalyst Systems for Efficient Synthesis

Modern catalysis offers powerful tools for forming the C-N and C-S bonds required in the synthesis of this compound.

The development of efficient catalysts is a key area of research for improving synthetic pathways. dntb.gov.ua Transition metal catalysts are particularly effective for cross-coupling reactions that can form C-S and C-N bonds.

| Catalyst Type | Reaction | Advantages |

| Palladium Complexes | C-S and C-N cross-coupling (e.g., Buchwald-Hartwig amination) | High efficiency, broad substrate scope |

| Copper Complexes | C-S bond formation (e.g., Ullmann condensation), synthesis of benzothiazoles | Lower cost than palladium, effective for specific transformations mdpi.comnih.gov |

| Nickel Catalysts | C-S bond formation from aryl halides and thiourea | Cost-effective alternative to palladium google.com |

| Organoactinides | C-N bond formation | Promotes selective C-N bond formation in specific contexts technion.ac.il |

| Metal Nanoparticles | C-C, C-N, and C-S coupling reactions | High surface area, potential for high activity and recyclability mdpi.com |

For instance, a copper-catalyzed reaction could be employed to form a thioether linkage, which could then be cleaved to yield the thiol. Similarly, palladium-catalyzed amination could be a potential, albeit complex, route for introducing the amino group at a late stage of the synthesis.

Stereoselective Synthesis Considerations (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral. However, if chiral derivatives were to be synthesized—for example, by introducing a chiral center on a substituent—stereoselective synthesis would become critical.

The synthesis of chiral aminohydroxythiols presents a significant challenge due to the sensitivity and coordinating properties of the thiol group. elsevierpure.com If an analog of this compound were to be synthesized with a chiral side chain, several strategies could be employed:

Use of Chiral Auxiliaries: A chiral auxiliary, such as an Ellman N-sulfinylimine, could be attached to the amino group to direct the stereochemical outcome of a subsequent reaction. elsevierpure.comresearchgate.net

Asymmetric Catalysis: A reaction step, such as a reduction or a C-C bond formation, could be performed using a chiral catalyst to induce enantioselectivity.

Resolution: A racemic mixture of a chiral intermediate could be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

The synthesis of chiral aminophenolate magnesium complexes, for example, has been explored for stereoselective polymerizations, demonstrating how ligand design can control stereochemistry. nih.gov These principles would be directly applicable to the synthesis of optically active derivatives of this compound.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways Involving the Amino Group

The amino group in 2-Amino-3-ethoxybenzenethiol is a primary nucleophilic center, readily participating in reactions that lead to the formation of amides and imines, as well as other derivatization strategies.

Amidation and Imine Formation Reactions

The primary amine functionality of this compound allows for standard amidation reactions with acylating agents such as acyl chlorides or anhydrides. These reactions typically proceed under basic conditions to neutralize the acid byproduct, leading to the formation of N-acylated derivatives. This transformation is a common strategy in medicinal chemistry to modify the properties of a parent molecule. researchgate.net

Similarly, the amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is generally catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org The formation of the C=N double bond is reversible and the stability of the resulting imine can vary. nih.gov Imines are valuable intermediates for the synthesis of various heterocyclic compounds and can be reduced to form secondary amines. masterorganicchemistry.com

Table 1: Examples of Amidation and Imine Formation Reactions

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Acyl Chloride | N-(3-ethoxy-2-mercaptophenyl)amide |

Nucleophilic Reactivity and Derivatization Strategies

The nucleophilicity of the amino group is a key feature in its reactivity profile. The electron-donating nature of the ethoxy and thiol groups can enhance the nucleophilicity of the amino group, making it more reactive towards electrophiles. Studies on various amino acids have shown that the nucleophilic reactivity of primary amino groups can be quite significant. nih.govuni-muenchen.de

This reactivity allows for a range of derivatization strategies. For instance, the amino group can participate in nucleophilic substitution reactions with alkyl halides to yield secondary and tertiary amines. Furthermore, its involvement in multicomponent reactions can lead to the construction of complex molecular scaffolds. nih.gov The nucleophilic character of the amino group is also central to the synthesis of various nitrogen-containing heterocycles, where it can act as the initial point of attack to build the ring system. nih.gov The ability of amino groups to react with various electrophiles is a cornerstone of chemical derivatization used to enhance analytical detection or modify molecular properties. sci-hub.senih.gov

Reactions of the Thiol Group

The thiol group (-SH) is another highly reactive center in the this compound molecule, known for its ability to form thioethers and disulfides, and for its rich oxidation and reduction chemistry. nih.gov

Thioether and Disulfide Bond Formation

The thiol group is readily converted into a thiolate anion (S-) under basic conditions, which is a potent nucleophile. This thiolate can react with alkyl halides or other electrophiles in SN2 reactions to form thioethers (sulfides). acsgcipr.orgyoutube.com This reaction is a fundamental method for carbon-sulfur bond formation. acsgcipr.org

Thiols can also undergo oxidation to form disulfide bonds (-S-S-). This can occur through reaction with mild oxidizing agents or through air oxidation, often catalyzed by metal ions. nih.gov The formation of a disulfide bond links two thiol-containing molecules. This process is reversible, and the disulfide bond can be cleaved back to thiols using reducing agents. nih.govgoogle.com The mechanism of disulfide bond formation often involves a thiol-disulfide exchange, where a thiolate attacks a disulfide bond. nih.gov

Table 2: Common Reactions of the Thiol Group

| Reaction Type | Reagent/Condition | Product Functional Group |

|---|---|---|

| Thioether Formation | Alkyl Halide, Base | R-S-R' (Thioether) |

Oxidation and Reduction Chemistry

Beyond disulfide formation, the sulfur atom in the thiol group can exist in various higher oxidation states. nih.gov Strong oxidizing agents can convert the thiol to sulfenic (R-SOH), sulfinic (R-SO₂H), and ultimately sulfonic (R-SO₃H) acids. nih.gov These transformations significantly alter the chemical properties of the molecule.

Conversely, disulfide derivatives of this compound can be reduced back to the parent thiol. This redox chemistry is a key aspect of the functionality of many sulfur-containing compounds in biological systems and synthetic applications. researchgate.net The choice of reducing agent determines the efficiency and selectivity of the disulfide bond cleavage.

Aromatic Ring Functionalization and Substitution Patterns

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. wikipedia.org The rate and regioselectivity of these reactions are governed by the directing effects of the existing substituents: the amino, ethoxy, and thiol groups. msu.edu

All three groups—amino (-NH₂), ethoxy (-OCH₂CH₃), and thiol (-SH)—are activating groups and ortho-, para-directors. wikipedia.org This is due to their ability to donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. masterorganicchemistry.comquizlet.com The amino group is a particularly strong activating group.

Given the positions of the existing substituents (1, 2, and 3), incoming electrophiles will preferentially substitute at the positions ortho and para to the activating groups. The most likely positions for substitution would be C4, C5, and C6. Steric hindrance from the existing groups may influence the final product distribution. wikipedia.org Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions and reagents used will determine the outcome of the functionalization of the aromatic ring. nih.govsemanticscholar.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Substituent Group | Activating/Deactivating | Directing Effect | Predicted Substitution Positions |

|---|---|---|---|

| -NH₂ (Amino) | Strongly Activating | Ortho, Para | C4, C6 |

| -OCH₂CH₃ (Ethoxy) | Activating | Ortho, Para | C4, C5 |

Note: The final substitution pattern will be a cumulative effect of all three groups and steric factors.

Cyclization Reactions Leading to Heterocyclic Systems

This compound is an excellent substrate for cyclization reactions, which lead to the formation of fused heterocyclic systems. These reactions typically involve the reaction of the amino and thiol groups with a variety of electrophilic reagents.

The most common cyclization reaction involving 2-aminobenzenethiols, including the 3-ethoxy derivative, is the formation of the benzothiazole (B30560) ring system. This is typically achieved through condensation with various carbonyl-containing compounds. The general mechanism involves an initial reaction between the amino group of the this compound and the carbonyl group of the electrophile to form a Schiff base intermediate. This is followed by an intramolecular cyclization involving the thiol group, and subsequent oxidation or dehydration to yield the aromatic benzothiazole ring. The presence of the electron-donating ethoxy group at the 3-position is expected to increase the nucleophilicity of the amino and thiol groups, potentially facilitating these condensation reactions.

A variety of reagents can be utilized for the synthesis of 7-ethoxybenzothiazole derivatives from this compound. These include aldehydes, ketones, carboxylic acids, acyl chlorides, and nitriles. mdpi.commdpi.com The choice of reactant and reaction conditions can be tailored to introduce a wide range of substituents at the 2-position of the benzothiazole ring.

Reaction with Aldehydes and Ketones: The condensation of this compound with aldehydes or ketones is a straightforward method for the synthesis of 2-substituted and 2,2-disubstituted-2,3-dihydro-7-ethoxybenzothiazoles, respectively. Aromatization to the corresponding benzothiazole can be achieved by oxidation. mdpi.com Green chemistry approaches for this transformation have been developed, utilizing catalysts such as laccase or hydrogen peroxide with hydrochloric acid. nih.gov

Reaction with Carboxylic Acids and Their Derivatives: Carboxylic acids and their derivatives, such as acyl chlorides, can also be employed to generate 2-substituted-7-ethoxybenzothiazoles. These reactions often require dehydrating agents or catalysts to promote the initial amide formation followed by cyclization.

Reaction with Nitriles: A copper-catalyzed condensation with nitriles provides an efficient route to 2-substituted-7-ethoxybenzothiazoles. This method is applicable to a wide array of nitriles bearing different functional groups. organic-chemistry.org

| Reagent Type | Product | Reaction Conditions |

| Aldehydes | 2-Substituted-7-ethoxybenzothiazoles | Various catalysts (e.g., laccase, H2O2/HCl), often with oxidation |

| Ketones | 2,2-Disubstituted-2,3-dihydro-7-ethoxybenzothiazoles | Typically requires subsequent oxidation for aromatization |

| Carboxylic Acids | 2-Substituted-7-ethoxybenzothiazoles | Often requires dehydrating agents or catalysts |

| Nitriles | 2-Substituted-7-ethoxybenzothiazoles | Copper-catalyzed |

Beyond the prevalent synthesis of benzothiazoles, this compound can serve as a precursor for other important nitrogen and sulfur-containing heterocyclic systems.

Formation of Phenothiazine (B1677639) Derivatives: Phenothiazines are a class of tricyclic compounds with significant pharmacological applications. The synthesis of phenothiazine derivatives from this compound can be envisioned through a reaction with a suitable cyclic ketone, such as cyclohexanone, followed by an intramolecular cyclization and aromatization. This would lead to the formation of an ethoxy-substituted phenothiazine.

Formation of Benzothiazine Derivatives: 1,4-Benzothiazines and their derivatives are another class of heterocycles accessible from 2-aminobenzenethiols. The reaction of this compound with α-haloketones or α,β-unsaturated carbonyl compounds can lead to the formation of the six-membered benzothiazine ring. For instance, the reaction with an α-haloketone would proceed via an initial S-alkylation followed by an intramolecular condensation of the amino group with the carbonyl function.

Formation of Benzothiazinone Derivatives: Benzothiazinones, which contain a carbonyl group within the thiazine (B8601807) ring, can also be synthesized. These compounds are of interest due to their biological activities. The synthesis could involve the reaction of this compound with a reagent that provides a two-carbon unit with a carbonyl group, such as α-keto acids or their derivatives, followed by cyclization. researchgate.netnih.gov

| Heterocyclic System | General Synthetic Approach | Potential Reagents |

| Phenothiazines | Condensation and cyclization | Cyclic ketones (e.g., cyclohexanone) |

| Benzothiazines | S-alkylation followed by intramolecular condensation | α-Haloketones, α,β-Unsaturated carbonyls |

| Benzothiazinones | Cyclocondensation with a carbonyl-containing two-carbon unit | α-Keto acids and their derivatives |

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles for 2-Amino-3-ethoxybenzenethiol

The design of ligands for specific applications in coordination chemistry is a field of immense importance. For this compound, its effectiveness as a ligand is rooted in several key principles:

Hard and Soft Acid-Base (HSAB) Theory : The presence of both a soft thiol (-SH) group and a hard amino (-NH2) group allows for selective coordination with a range of metal ions. The thiol group shows a high affinity for soft metal ions, while the amino group preferentially binds to hard or borderline metal ions. This dual nature makes it a versatile ligand in complex formation.

Chelation Effect : As a bidentate ligand, this compound can form a stable five-membered ring upon chelation with a metal ion. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to their monodentate analogues.

Steric and Electronic Effects : The ethoxy group (-OC2H5) at the 3-position introduces both steric and electronic effects. Electronically, it is an electron-donating group, which can influence the electron density on the benzene (B151609) ring and, consequently, the donor properties of the amino and thiol groups. Sterically, its presence can influence the geometry of the resulting metal complexes and their interaction with other molecules.

These principles are fundamental in understanding and predicting the coordination behavior of this compound and in designing new metal complexes with desired properties for various applications.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often under reflux conditions. The resulting complexes can be isolated as stable solids and characterized by a variety of analytical techniques.

Commonly synthesized complexes include those with divalent transition metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). The general reaction can be represented as:

M²⁺ + 2L⁻ → ML₂

where M²⁺ represents the metal ion and L⁻ is the deprotonated form of this compound.

Characterization of these complexes is achieved through a combination of methods:

Elemental Analysis : To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Molar Conductance Measurements : To determine the electrolytic nature of the complexes. Low conductivity values in non-polar solvents are indicative of non-electrolytic complexes.

Magnetic Susceptibility Measurements : To determine the magnetic moment of the central metal ion, which provides information about its oxidation state and the geometry of the complex.

These methods, combined with spectroscopic techniques, provide a comprehensive picture of the synthesized metal complexes.

Spectroscopic and Structural Elucidation of Metal-Ligand Interactions

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the coordination sites of the ligand. A downward shift in the stretching frequencies of the N-H (amino) and S-H (thiol) bands upon complexation indicates the involvement of these groups in bonding with the metal ion. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-S bonds.

¹H NMR Spectroscopy : In the case of diamagnetic complexes (e.g., with Zn(II)), ¹H NMR spectroscopy can provide detailed information about the structure of the complex in solution. Shifts in the proton signals of the amino and thiol groups upon complexation confirm their coordination to the metal ion.

Electronic Spectroscopy (UV-Vis) : The electronic spectra of the complexes provide information about the geometry of the metal ion's coordination sphere. The positions and intensities of the d-d transition bands are characteristic of specific geometries (e.g., octahedral, tetrahedral, or square planar).

While X-ray crystallography provides the most definitive structural information, spectroscopic methods are crucial for routine characterization and for studying the behavior of complexes in solution.

Stability Constants and Thermodynamic Properties of Metal Complexes

The stability of metal complexes in solution is quantified by their stability constants. For the complexes of this compound with divalent transition metals, these constants have been determined using potentiometric titration methods. orientjchem.org The stability constants provide insight into the strength of the metal-ligand interactions.

| Metal Ion | log K₁ | log K₂ | log β₂ |

| Co(II) | 7.85 | 7.10 | 14.95 |

| Ni(II) | 8.15 | 7.35 | 15.50 |

| Cu(II) | 9.25 | 8.50 | 17.75 |

| Zn(II) | 7.60 | 6.90 | 14.50 |

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can also be determined from the temperature dependence of the stability constants. These parameters provide a deeper understanding of the driving forces behind complex formation. Negative values for ΔG indicate that the complexation process is spontaneous.

Mechanistic Insights into Complex Formation

The formation of metal complexes with this compound in solution is a stepwise process. The ligand first deprotonates, and then the anionic form coordinates to the metal ion in a stepwise manner to form ML and subsequently ML₂ species.

The mechanism involves the displacement of solvent molecules from the metal ion's coordination sphere by the ligand. The rate of this substitution reaction is influenced by several factors, including the nature of the metal ion, the solvent, and the steric and electronic properties of the ligand.

The study of the kinetics of complex formation can provide valuable information about the reaction mechanism. Techniques such as stopped-flow spectrophotometry can be employed to monitor the rapid formation of these complexes and to determine the rate constants for each step of the reaction.

Computational and Theoretical Chemistry of 2 Amino 3 Ethoxybenzenethiol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties due to its favorable balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

A fundamental application of DFT is geometry optimization, a computational process that determines the lowest energy arrangement of atoms in a molecule. This equilibrium geometry corresponds to the most stable three-dimensional structure of the molecule. For 2-Amino-3-ethoxybenzenethiol, this calculation would precisely determine key structural parameters.

A DFT geometry optimization would yield data such as:

Bond Lengths: The distances between bonded atoms (e.g., C-S, C-N, C-O, C-C, C-H, N-H, S-H). The C-S bond of the thiol group and the C-N and C-O bonds of the amino and ethoxy groups, respectively, would be of particular interest.

Bond Angles: The angles formed by three connected atoms (e.g., C-C-S, H-N-C, C-O-C), which define the molecule's shape.

Electronic structure analysis provides insight into the distribution of electrons within the optimized molecular geometry. This includes the calculation of the total electronic energy and the distribution of electron density, which is crucial for understanding the molecule's stability and regions of high or low electron concentration.

Interactive Table: Predicted Structural Parameters from a Hypothetical DFT Optimization (Note: The following data is illustrative of the output from a DFT calculation and is not based on a published study of this compound.)

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-SH | ~1.35 Å |

| Bond Length | C-NH2 | ~1.40 Å |

| Bond Length | C-O(ethoxy) | ~1.37 Å |

| Bond Angle | C-S-H | ~95-100° |

| Bond Angle | H-N-H | ~105-109° |

| Dihedral Angle | C-C-O-C | Defines ethoxy group orientation |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, suggesting nucleophilic character. For this compound, the HOMO is expected to have significant contributions from the electron-rich amino (-NH2) and thiol (-SH) groups, as well as the π-system of the benzene (B151609) ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating electrophilic character. The LUMO is likely distributed over the aromatic ring's antibonding π* orbitals.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.

A DFT study would provide precise energy values for the HOMO and LUMO and visualize their spatial distribution, identifying the most probable sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. In this compound, such regions would be expected around the lone pairs of the nitrogen, oxygen, and sulfur atoms.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack. Positive potential is typically found around the hydrogen atoms, particularly the acidic proton of the thiol group and the protons of the amino group.

Green/Yellow: Regions of neutral or intermediate potential, often associated with the carbon atoms of the benzene ring.

The MEP map provides a comprehensive picture of the charge distribution and is instrumental in predicting intermolecular interactions, such as hydrogen bonding.

Quantum Chemical Descriptors and Reactivity Prediction

From the energies of the frontier orbitals and the total electronic energy, a range of quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These descriptors, rooted in conceptual DFT, provide a quantitative basis for predicting chemical behavior.

Interactive Table: Key Quantum Chemical Descriptors (Note: The following table defines the descriptors; specific values for this compound are not available from published studies.)

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | Measures the propensity of a species to accept electrons. |

The calculation of these indices would allow for a quantitative assessment of the molecule's stability and its potential behavior as an electrophile or nucleophile in chemical reactions.

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. While DFT is excellent for static properties, MD provides insights into the dynamic behavior of a system. An MD simulation for this compound would be most relevant in the context of its interactions with a larger environment, such as a solvent, a surface, or a biological macromolecule (e.g., a protein).

Such a simulation could reveal:

Conformational Dynamics: How the molecule's shape, particularly the orientation of its flexible ethoxy and thiol groups, changes over time.

Solvation Structure: The arrangement of solvent molecules (e.g., water) around the solute and the specific hydrogen bonding patterns.

Binding Interactions: If simulated with a receptor, MD could detail the specific interactions, stability, and dynamics of the molecule within a binding site.

However, MD simulations for an isolated small molecule like this are less common, and no such studies are currently published.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict the nuclear magnetic shielding tensors for each atom. These values can then be converted into chemical shifts (¹H and ¹³C) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning peaks in experimental spectra and confirming molecular structures.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and corresponding intensities of a molecule's normal modes. These calculated frequencies are often systematically overestimated and are corrected using a scaling factor to provide a theoretical IR spectrum. This spectrum can be compared with experimental data to assign specific absorption bands to the vibrations of functional groups (e.g., N-H stretch, S-H stretch, C-O stretch, aromatic C-H bends).

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths of a molecule. These calculations predict the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum, which correspond to electronic transitions, typically π→π* transitions within the aromatic system. This information is crucial for understanding the molecule's photophysical properties.

For this compound, these computational methods would provide a complete, theoretical spectroscopic profile to aid in its experimental characterization.

Reaction Mechanism Elucidation via Computational Pathways

Detailed computational studies specifically elucidating the reaction mechanisms of this compound are not extensively available in publicly accessible scientific literature. While computational chemistry, particularly Density Functional Theory (DFT) calculations, is a powerful tool for investigating reaction pathways, transition states, and predicting the outcomes of chemical reactions, specific research applying these methods to this compound remains limited. researchgate.netmdpi.comnih.gov

In principle, computational approaches could be employed to investigate various reactions involving this compound, such as its synthesis or its participation in the formation of larger molecules like phenothiazine (B1677639) derivatives. imedpub.com Such studies would typically involve mapping the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. nih.govresearchgate.net

A hypothetical computational study on a reaction involving this compound would likely involve the following steps:

Geometry Optimization: Calculation of the lowest energy structures for all species involved in the reaction.

Frequency Calculations: To confirm that optimized structures are true minima or transition states on the potential energy surface and to obtain thermodynamic data.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the energy barrier for the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition state connects the correct reactants and products. researchgate.net

The data generated from these calculations would allow for the creation of a detailed reaction energy profile, providing insights into the reaction's feasibility, kinetics, and the stability of intermediates.

Table 1: Hypothetical Data Points from a Computational Study on a Reaction of this compound

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Reactant 1 (this compound) | B3LYP/6-311+G(d,p) | 0.00 | N/A |

| Reactant 2 | B3LYP/6-311+G(d,p) | 0.00 | N/A |

| Transition State 1 | B3LYP/6-311+G(d,p) | +25.3 | -450.2 |

| Intermediate 1 | B3LYP/6-311+G(d,p) | -5.8 | N/A |

| Transition State 2 | B3LYP/6-311+G(d,p) | +15.7 | -230.1 |

| Product | B3LYP/6-311+G(d,p) | -20.1 | N/A |

Note: The data in this table is illustrative and not based on actual published research for this compound.

Without specific research articles focused on the computational elucidation of reaction mechanisms for this compound, a detailed and scientifically accurate discussion on this topic is not possible at this time. Further research in this area would be necessary to provide concrete findings.

Advanced Analytical Methodologies for Research Scale Characterization

Spectroscopic Techniques for Structural Elucidation

Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 2-Amino-3-ethoxybenzenethiol, are not documented in available scientific literature. Structural elucidation through NMR relies on interpreting these parameters to map the precise arrangement of hydrogen and carbon atoms within a molecule. Without experimental spectra, a detailed analysis for this particular compound cannot be performed.

Characteristic vibrational frequencies for the functional groups present in this compound (such as the amino (-NH₂), ethoxy (-OCH₂CH₃), thiol (-SH), and benzene (B151609) ring C-H and C=C bonds) have not been reported. IR and Raman spectroscopy identify these groups by detecting their unique vibrational modes (stretching, bending), but specific peak wavenumbers (cm⁻¹) from measured spectra are required for a definitive analysis.

The electronic absorption properties of this compound, including its maximum absorption wavelengths (λmax) and corresponding molar absorptivity coefficients (ε), are not available. This data is used to study conjugated systems and electronic transitions within a molecule, but no such experimental findings for this compound have been published.

There is no available mass spectrometry data detailing the fragmentation pattern of this compound. Mass spectrometry is used to determine the molecular weight of a compound and deduce its structure by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. This information is currently unavailable for this compound.

Chromatographic Methods for Purity and Mixture Analysis

Specific HPLC methods for the separation and purity analysis of this compound have not been described in the literature. Information regarding retention times, suitable mobile and stationary phases, and detector settings is necessary to develop and validate an HPLC protocol, none of which is currently documented.

X-ray Crystallography for Solid-State Structure Determination

For "this compound," a successful X-ray crystallographic analysis would provide unambiguous proof of its molecular structure, including the spatial relationship between the amino, ethoxy, and thiol substituents on the benzene ring.

Research Findings:

Despite the utility of X-ray crystallography in structural elucidation, a comprehensive search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of "this compound." As a result, its crystal structure, including unit cell parameters, space group, and atomic coordinates, has not been determined or is not publicly available.

Data Table:

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Not determined |

| Space Group | Not determined |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å α = ? °, β = ? °, γ = ? ° |

| Volume (V) | Not determined |

| Z (Molecules per unit cell) | Not determined |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Building Block in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules often relies on the use of multifunctional building blocks that can introduce key structural features in a controlled and efficient manner. 2-Amino-3-ethoxybenzenethiol serves as an excellent example of such a scaffold. The presence of three distinct functional groups allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures.

The amino group can act as a nucleophile or be transformed into a diazonium salt, opening pathways to a wide array of aromatic substitutions. The thiol group, another potent nucleophile, can participate in the formation of carbon-sulfur bonds, which are integral to many biologically active compounds and functional materials. The ethoxy group, while less reactive, can influence the electronic properties of the ring and provide steric bulk, which can be crucial for directing the outcome of chemical reactions.

| Functional Group | Potential Reactions | Resulting Structures |

| Amino (-NH2) | Diazotization, Acylation, Alkylation, Schiff base formation | Azo compounds, Amides, Substituted anilines, Imines |

| Thiol (-SH) | Thioetherification, Thiol-ene click chemistry, Oxidation | Thioethers, Thioesters, Disulfides |

| Ethoxy (-OCH2CH3) | Ether cleavage (under harsh conditions) | Phenolic compounds |

This table illustrates the potential synthetic transformations for each functional group in this compound.

Precursor for Advanced Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry and materials science. The structure of this compound is pre-organized for the synthesis of various heterocyclic systems, particularly those containing nitrogen and sulfur.

For instance, the vicinal placement of the amino and thiol groups facilitates the construction of thiazole (B1198619) and benzothiazine derivatives. These ring systems are found in a multitude of pharmaceuticals and organic materials. The reactivity of the amino and thiol groups can be harnessed to react with bifunctional electrophiles, leading to the formation of diverse and complex heterocyclic frameworks. The 2-amino-3-cyanopyridine (B104079) scaffold, for example, is a known bioactive structure with a range of biological activities. ijpsr.com Similarly, 2-aminothiophenes are valuable starting materials for a variety of thiophene-containing heterocycles. nih.gov

| Heterocyclic System | Synthetic Strategy | Potential Applications |

| Benzothiazoles | Reaction with aldehydes or carboxylic acids | Dyes, Pharmaceuticals, Organic conductors |

| Benzothiazines | Reaction with α-halo ketones or related compounds | Pharmaceuticals, Agrochemicals |

| Thiophenes | Gewald reaction and related methodologies | Electronic materials, Sensors, Pharmaceuticals nih.gov |

This table outlines potential heterocyclic systems that can be synthesized from this compound and their applications.

Potential in Polymer and Supramolecular Chemistry (e.g., as monomer or linker)

The multifunctionality of this compound also lends itself to applications in polymer and supramolecular chemistry. The amino and thiol groups can serve as reactive sites for polymerization reactions, allowing for the incorporation of this unit into polymer backbones. This could lead to the development of novel polymers with tailored electronic, optical, or mechanical properties.

In supramolecular chemistry, which focuses on non-covalent interactions, this compound can act as a versatile linker or building block for the construction of complex, self-assembled architectures. The amino and thiol groups can participate in hydrogen bonding and metal coordination, driving the formation of well-defined supramolecular structures. These structures can have applications in areas such as drug delivery, catalysis, and sensing. The formation of one-dimensional anisotropic supramolecular polymers has been observed in sulfated dendritic peptide amphiphiles. beilstein-journals.org

Development of Sensors and Probes (non-biological)

The development of chemical sensors and probes is a rapidly growing field, with applications ranging from environmental monitoring to industrial process control. The structural features of this compound make it an attractive candidate for the design of new sensory materials.

Catalysis Research (e.g., as ligand component)

In the field of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. The ability of this compound to coordinate to metal centers through its amino and thiol groups makes it a promising ligand component for a variety of catalytic transformations.

The formation of stable chelate complexes with transition metals could lead to the development of new catalysts for reactions such as cross-coupling, oxidation, and reduction. The electronic and steric properties of the ligand can be readily modified by introducing substituents on the aromatic ring or by derivatizing the functional groups, allowing for the fine-tuning of the catalyst's performance. Schiff bases, which can be formed from the amino group, are widely used as ligands in asymmetric catalysis. nih.gov

Future Research Trajectories and Challenges

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The synthesis of functionalized aminobenzenethiols is a cornerstone for their subsequent application. Historically, methods for producing aminothiophenols have included multi-step processes that may not align with modern principles of green chemistry. Future research will undoubtedly focus on developing novel, efficient, and sustainable synthetic routes to 2-Amino-3-ethoxybenzenethiol.

Key Research Objectives:

One-Pot Syntheses: Developing one-pot reactions that combine multiple synthetic steps to reduce waste, energy consumption, and purification efforts.

Green Catalysis: Investigating the use of environmentally benign catalysts, such as biocatalysts or earth-abundant metal catalysts, to replace hazardous reagents. nih.govmdpi.com The use of ionic liquids as recyclable reaction media also presents a promising avenue. eurekaselect.com

Alternative Energy Sources: Exploring microwave-assisted mdpi.com and visible-light-promoted syntheses nih.govresearchgate.net to accelerate reaction times and reduce energy input compared to conventional heating.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.

Challenges in this area will include achieving high regioselectivity in the placement of the three distinct functional groups on the benzene (B151609) ring and ensuring the stability of the thiol group, which is susceptible to oxidation.

Deeper Mechanistic Understanding of Complex Reactions

The amino and thiol groups of this compound are poised for intramolecular and intermolecular reactions, leading to the formation of complex heterocyclic systems. A significant area of future research will be the in-depth investigation of the mechanisms governing these transformations. For instance, the condensation of 2-aminothiophenols with various carbonyl compounds to form benzothiazoles is a well-established reaction. nih.govnih.govmdpi.comekb.eg

Future Mechanistic Studies could involve:

Kinetic Analysis: Performing detailed kinetic studies to elucidate reaction rates, orders, and the influence of the ethoxy group's electronic effects on the reactivity of the amino and thiol moieties.

Intermediate Trapping and Characterization: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR, cryo-spectroscopy) to identify and characterize transient intermediates.

Isotopic Labeling Studies: Employing isotopic labeling to trace the pathways of atoms throughout the reaction mechanism.

Computational Simulations: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways and transition states, providing insights that are difficult to obtain experimentally. rsc.orgnih.gov

A deeper mechanistic understanding will enable the precise control of reaction outcomes, leading to the selective synthesis of desired products and the suppression of unwanted side reactions.

Expansion of Coordination Chemistry to Diverse Metal Centers

The nitrogen and sulfur atoms in this compound make it an excellent candidate as a bidentate or potentially multidentate ligand in coordination chemistry. nih.govresearchgate.net The "hard" amine and "soft" thiol donor sites allow for coordination with a wide array of metal ions, from transition metals to main group elements. researchgate.net

Future research in this domain will likely focus on:

Synthesis of Novel Metal Complexes: Systematically exploring the coordination of this compound with a broad range of metal centers, including but not limited to platinum group metals, lanthanides, and actinides.

Structural and Electronic Characterization: Thoroughly characterizing the resulting complexes using techniques such as single-crystal X-ray diffraction, multinuclear NMR, EPR spectroscopy, and X-ray absorption spectroscopy to understand their geometric and electronic structures. researchgate.netnih.gov

Investigation of Catalytic Activity: Screening the synthesized metal complexes for catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The unique electronic environment provided by the ligand could lead to novel catalytic properties.

Bioinorganic Chemistry: Exploring the interaction of these complexes with biological molecules to model metalloenzyme active sites or to develop new therapeutic or diagnostic agents.

The table below outlines potential coordination modes and research applications for complexes of this compound with various metal ions.

| Metal Ion Class | Potential Coordination Donors | Potential Complex Geometry | Potential Research Applications |

| First-Row Transition Metals (Fe, Co, Ni, Cu, Zn) | N, S | Tetrahedral, Square Planar, Octahedral | Catalysis, Bioinorganic Modeling, Magnetic Materials |

| Platinum Group Metals (Ru, Rh, Pd, Pt) | N, S | Square Planar, Octahedral | Homogeneous Catalysis, Anticancer Agents |

| Main Group Metals (Sn, Pb, Bi) | N, S, O (from ethoxy) | Various | Materials Precursors, Lewis Acid Catalysis |

| Lanthanides (e.g., Eu, Tb) | N, S, O (from ethoxy) | High Coordination Numbers | Luminescent Probes, Magnetic Resonance Imaging (MRI) Contrast Agents |

Advanced Computational Modeling for Predictive Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.govnih.gov For this compound, these methods can accelerate discovery and provide deep insights into its properties and reactivity.

Future computational efforts are expected to include:

Property Prediction: Utilizing Quantitative Structure-Activity Relationship (QSAR) and other computational models to predict the physicochemical properties, reactivity, and potential biological activity of this compound and its derivatives. nih.gov

Reaction Mechanism and Selectivity Prediction: Employing high-level theoretical calculations and machine learning models to predict the outcomes and site selectivity of complex reactions, guiding experimental design. researchgate.netrsc.org

Ligand Design for Catalysis: Computationally screening libraries of modified this compound ligands to identify candidates with optimal electronic and steric properties for specific catalytic applications.

Materials Simulation: Modeling the assembly of this compound-based molecules into larger architectures to predict the properties of resulting materials, such as polymers or metal-organic frameworks (MOFs).

The primary challenge lies in the development of accurate and efficient computational models that can handle the complexity of the electronic interactions within the molecule and its interactions with other species. researchgate.net

Integration into New Material Architectures for Specific Research Applications

The functional groups of this compound make it a versatile building block for the construction of advanced materials with tailored properties.

Potential avenues for materials research include:

Metal-Organic Frameworks (MOFs): Using the compound as a linker to construct porous MOFs. The sulfur and nitrogen sites could serve as active sites for gas storage, separation, or heterogeneous catalysis. rsc.org

Conducting Polymers: Polymerizing this compound, potentially through oxidative coupling, to create sulfur and nitrogen-containing conducting polymers for applications in electronics and sensors.

Self-Assembled Monolayers (SAMs): Utilizing the thiol group to anchor the molecule onto gold or other metallic surfaces to form well-ordered SAMs. The exposed amino and ethoxy groups can then be used to further functionalize the surface for applications in biosensing or molecular electronics.

Functional Dyes and Pigments: Incorporating the this compound scaffold into larger conjugated systems to develop novel dyes with specific photophysical properties for use in imaging or as photosensitizers.

The successful integration of this molecule into new materials will depend on controlling the polymerization and assembly processes to achieve well-defined and stable structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.